Molecular Weight and Lipophilicity Differential vs. the Des-Chloro Analog (CAS 126674-98-4)
The target compound possesses a molecular weight of 247.00 g/mol and a computed XLogP3-AA of 2.6, attributable to the presence of both the 5-chloro and 3-trifluoromethyl substituents [1]. In contrast, the des-chloro analog, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (CAS 126674-98-4), has a molecular weight of 212.56 g/mol and is expected to have a lower computed logP due to the absence of the chlorine atom . This molecular weight difference of 34.44 g/mol corresponds to the mass of one chlorine atom, and the increased lipophilicity conferred by the 5-chloro substituent can influence the pharmacokinetic and physicochemical properties of downstream derivatives, a parameter relevant for agrochemical lead optimization.
| Evidence Dimension | Molecular weight and computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | MW = 247.00 g/mol; XLogP3-AA = 2.6 |
| Comparator Or Baseline | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (CAS 126674-98-4): MW = 212.56 g/mol; XLogP not explicitly reported but expected lower |
| Quantified Difference | ΔMW = +34.44 g/mol; ΔXLogP (estimated) = +0.3 to +0.8 log units based on chlorine contribution |
| Conditions | Computed properties from PubChem (release 2024.11.20) and vendor certificates of analysis |
Why This Matters
Increased molecular weight and lipophilicity can significantly alter the environmental fate, bioavailability, and target-site binding of agrochemical active ingredients, making the 5-chloro compound the preferred intermediate when such properties are desired.
- [1] PubChem. (2025). 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride, CID 2794585. Computed Properties. View Source
